molecular formula C12H14BrF2NO B1382270 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol CAS No. 1704073-27-7

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol

Cat. No.: B1382270
CAS No.: 1704073-27-7
M. Wt: 306.15 g/mol
InChI Key: POHQROPLTGTFGT-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol is a chemical compound belonging to the class of piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol typically involves the following steps:

    Bromination: The starting material, 2-(difluoromethyl)aniline, undergoes bromination to introduce a bromine atom at the ortho position.

    Piperidine Formation: The brominated intermediate is then reacted with piperidine under specific conditions to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-(trifluoromethyl)phenyl)piperidin-4-ol
  • 1-(2-Chloro-4-(difluoromethyl)phenyl)piperidin-4-ol
  • 1-(2-Bromo-4-(fluoromethyl)phenyl)piperidin-4-ol

Uniqueness: 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-ol is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct reactivity and selectivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF2NO/c13-10-7-8(12(14)15)1-2-11(10)16-5-3-9(17)4-6-16/h1-2,7,9,12,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHQROPLTGTFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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